molecular formula C17H19ClN4OS B2476993 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide CAS No. 1222969-82-5

2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide

Cat. No. B2476993
M. Wt: 362.88
InChI Key: FDIYAMJKPLBAGZ-UHFFFAOYSA-N
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Description



  • The compound is a synthetic molecule with the following properties:

    • Molecular Formula : C<sub>17</sub>H<sub>19</sub>ClN<sub>4</sub>OS

    • Molecular Weight : 362.88 g/mol







  • Synthesis Analysis



    • The synthesis involves the bridging of benzimidazole and benzophenone moieties, resulting in a novel scaffold.

    • Detailed synthetic steps and reaction conditions are available in relevant research papers.





  • Molecular Structure Analysis



    • The compound consists of a benzimidazole ring, a sulfanyl group, and a cyanocyclohexylacetamide moiety.

    • The molecular structure can be visualized using software tools or molecular modeling techniques.





  • Chemical Reactions Analysis



    • The compound’s reactivity and potential reactions depend on its functional groups.

    • Further studies are needed to explore its chemical behavior under various conditions.





  • Physical And Chemical Properties Analysis



    • Density : Approximately 1.7 g/cm³

    • Boiling Point : Not specified

    • Solubility : Depends on the solvent used

    • Other properties : Refer to relevant research for detailed physical and chemical characteristics.




  • Scientific Research Applications

    Crystal Structure Analysis

    Research on similar compounds has led to the analysis of their crystal structures. For instance, the study of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide revealed insights into its molecular structure, indicating the presence of electron delocalization and specific bond lengths that suggest potential pharmacological activities due to structural uniqueness (Cai et al., 2009).

    Heterocyclic Compound Synthesis

    The compound is part of a larger family of heterocyclic compounds. Research into this family has shown that these compounds have diverse applications in synthesizing novel drugs due to their complex structures. For example, the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety (Darwish et al., 2014) points to the versatility and potential utility of these compounds in drug discovery and development.

    Antimicrobial and Cytotoxic Activity

    Several studies have investigated the antimicrobial and cytotoxic activities of compounds structurally similar to 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide. For instance, the synthesis and evaluation of certain new thiazolidinone, thiazoline, and thiophene derivatives revealed promising antimicrobial activities, suggesting potential use in developing new antibiotics or antifungal agents (Gouda et al., 2010).

    Bioactive Benzothiazolinone Acetamide Analogs

    Research into bioactive benzothiazolinone acetamide analogs demonstrated their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a possible application in renewable energy technologies (Mary et al., 2020). This highlights the diverse applications of these compounds beyond the pharmaceutical industry.

    Safety And Hazards



    • Safety data is not provided in the available information.

    • Researchers should conduct toxicity studies and safety assessments.




  • Future Directions



    • Investigate the compound’s biological activity against specific bacterial strains.

    • Explore its potential as an antibacterial agent.

    • Conduct further in vitro and in vivo studies to validate its efficacy.




    properties

    IUPAC Name

    2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H19ClN4OS/c1-22-14-6-5-12(18)9-13(14)20-16(22)24-10-15(23)21-17(11-19)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,21,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FDIYAMJKPLBAGZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCCC3)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H19ClN4OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    362.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide

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